Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate
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Overview
Description
Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and an oxoindoline core, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methoxyindole.
Oxidation: The 5-methoxyindole is oxidized to form 5-methoxy-2-oxoindoline.
Esterification: The 5-methoxy-2-oxoindoline is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of indoline derivatives.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The oxoindoline core can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The tert-butyl ester group enhances the compound’s stability and bioavailability, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-nitro-2-oxoindoline-1-carboxylate: Similar structure but with a nitro group instead of a methoxy group.
Tert-butyl 5-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: Contains a spiro linkage with a piperidine ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an enyne side chain and a silyl-protected hydroxyl group.
Uniqueness
Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-2-oxo-3H-indole-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-6-5-10(18-4)7-9(11)8-12(15)16/h5-7H,8H2,1-4H3 |
InChI Key |
XGOQOLCKUUDOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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